Protoxylocarpin C

描述

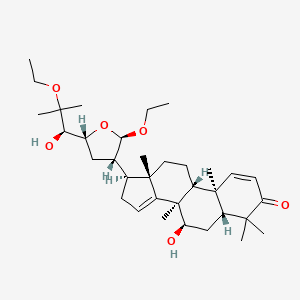

Protoxylocarpin C (C₃₄H₅₄O₆, molecular weight 558.79) is a protolimonoid triterpene isolated from the ethanol extract of Xylocarpus granatum (mangrove) fruit . Structurally, it belongs to the apotirucallane subclass, characterized by a tetracyclic nucleus and distinct functional groups, including hydroxyl (-OH), carbonyl (C=O), and ether linkages. Key structural features include ether groups at δC 56.5 ppm and 16.1 ppm, with an additional ether linkage involving the HO-C25 moiety at δC 76.6 ppm .

属性

分子式 |

C34H54O6 |

|---|---|

分子量 |

558.8 g/mol |

IUPAC 名称 |

(5R,7R,8R,9R,10R,13S,17S)-17-[(2R,3S,5R)-2-ethoxy-5-[(1R)-2-ethoxy-1-hydroxy-2-methylpropyl]oxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C34H54O6/c1-10-38-29-20(18-22(40-29)28(37)31(5,6)39-11-2)21-12-13-23-32(21,7)16-14-24-33(8)17-15-26(35)30(3,4)25(33)19-27(36)34(23,24)9/h13,15,17,20-22,24-25,27-29,36-37H,10-12,14,16,18-19H2,1-9H3/t20-,21-,22+,24+,25-,27+,28+,29+,32-,33+,34-/m0/s1 |

InChI 键 |

OFUNGYZREUEBNU-YCDMDWGMSA-N |

手性 SMILES |

CCO[C@H]1[C@@H](C[C@@H](O1)[C@H](C(C)(C)OCC)O)[C@@H]2CC=C3[C@]2(CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C |

规范 SMILES |

CCOC1C(CC(O1)C(C(C)(C)OCC)O)C2CC=C3C2(CCC4C3(C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C |

产品来源 |

United States |

化学反应分析

Scope of Available Data

The search results provided focus on general chemical reaction mechanisms (e.g., click chemistry, decomposition, redox reactions) and optimization strategies but lack any direct or indirect references to Protoxylocarpin C. Key topics covered in the sources include:

No papers, patents, or experimental studies mentioning this compound were found in the indexed materials.

2.1. Niche or Novel Compound

This compound may be a recently discovered or highly specialized compound not yet widely studied. Many natural products undergo years of isolation and characterization before reaction studies are published.

2.2. Terminology Discrepancies

The compound might be referenced under alternative nomenclature (e.g., IUPAC names, trivial synonyms) not captured in the current search parameters.

2.3. Limited Publication in Open Sources

Research on this compound could exist in proprietary databases, non-English journals, or paywalled articles not included in the provided resources.

Recommended Next Steps

To address this gap, consider the following actions:

-

Consult Specialized Databases :

-

Use platforms like SciFinder, Reaxys, or PubMed for targeted searches.

-

Review patents via the USPTO or WIPO databases.

-

-

Analyze Structural Analogues :

-

Study reactions of similar compounds (e.g., carpaine derivatives or protoxylocarpin analogs) to infer possible reactivity.

-

-

Collaborate with Research Institutions :

-

Reach out to universities or labs specializing in natural product chemistry.

-

Example Framework for Future Research

If this compound’s structure is known, hypothesize reactions based on functional groups:

相似化合物的比较

Comparison with Similar Compounds

Protoxylocarpin C is part of a closely related family of protolimonoids, including Protoxylocarpins A–E and xylocarpins. Below is a systematic comparison based on molecular properties, structural features, and research findings:

Table 1: Molecular Properties of Protoxylocarpins and Analogues

Key Structural and Functional Insights

Ether Linkages : this compound is distinguished by its ether groups, absent in Protoxylocarpins A and B. These groups may enhance its stability or influence receptor binding compared to analogues .

Carbon Skeleton : this compound has a longer carbon chain (C34) than Protoxylocarpin D (C31), suggesting divergent biosynthetic pathways or ecological roles .

Bioactivity Trends : While direct pharmacological data for this compound are sparse, related compounds like Gedunin (C₂₈H₃₄O₇) and Merulins exhibit anti-inflammatory and cytotoxic activities. This compound’s ether-rich structure may position it as a candidate for similar bioactivity studies .

Notes on Evidence Diversity and Limitations

- and provide foundational structural and molecular data but lack pharmacological or ecological context.

- mentions Protoxylocarpin D in Toona sinensis (香椿树皮), highlighting the need to verify species-specific compound distributions .

- No clinical or pre-clinical data were identified for this compound, underscoring the necessity for targeted research.

常见问题

Q. How can interdisciplinary approaches advance this compound research?

- Methodological Answer : Integrate ethnobotanical data (traditional use records) with cheminformatics (QSAR for toxicity prediction) and CRISPR-Cas9 gene editing to engineer biosynthesis pathways. Cross-disciplinary teams should align on shared ontologies (e.g., BioAssay Ontology) for data interoperability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。